1,1,4-Trichlorobutane
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Overview
Description
1,1,4-Trichlorobutane is an organic compound with the molecular formula C4H7Cl3 It is a chlorinated derivative of butane, characterized by the presence of three chlorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,4-Trichlorobutane can be synthesized through the chlorination of butane. The process involves the substitution of hydrogen atoms in butane with chlorine atoms. This reaction typically requires the presence of a catalyst and is carried out under controlled conditions to ensure the selective formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale chlorination reactors. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,4-Trichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Oxidation Reactions: Although less common, this compound can undergo oxidation to form chlorinated alcohols or acids. Oxidizing agents like potassium permanganate or chromium trioxide are used in these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed:
Substitution: Formation of alcohols, ethers, or other substituted butanes.
Reduction: Formation of butane or less chlorinated butanes.
Oxidation: Formation of chlorinated alcohols or carboxylic acids.
Scientific Research Applications
1,1,4-Trichlorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its use as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals, solvents, and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1,1,4-Trichlorobutane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound undergoes the addition of hydrogen atoms, leading to the formation of less chlorinated derivatives. The molecular targets and pathways involved vary based on the specific chemical environment and reagents used.
Comparison with Similar Compounds
1,1,1-Trichlorobutane: Similar in structure but with all three chlorine atoms attached to the same carbon atom.
1,2,4-Trichlorobutane: Differing in the position of chlorine atoms along the carbon chain.
1,4-Dichlorobutane: Contains only two chlorine atoms, both attached to the terminal carbon atoms.
Uniqueness: 1,1,4-Trichlorobutane is unique due to the specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
66250-03-1 |
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Molecular Formula |
C4H7Cl3 |
Molecular Weight |
161.45 g/mol |
IUPAC Name |
1,1,4-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c5-3-1-2-4(6)7/h4H,1-3H2 |
InChI Key |
RDCXWDUHESIPFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(Cl)Cl)CCl |
Origin of Product |
United States |
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